molecular formula C18H16ClN3O2S B2402020 N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide CAS No. 2034562-46-2

N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide

Cat. No. B2402020
M. Wt: 373.86
InChI Key: LQPCDCVUNNVEMV-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide, also known as ML240, is a chemical compound that has gained attention in recent years due to its potential in scientific research. This compound has been found to have various applications in the field of biomedicine and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Chemoselective N-Acylation Agents

Research into chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, has been conducted to explore their use in organic synthesis. These compounds exhibit good chemoselectivity, indicating potential applications of similar compounds in the development of selective synthetic routes (Kondo et al., 2000).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds, such as various dichlorophenylmethanesulfonamides, provide insights into the conformation and hydrogen bonding patterns of these molecules. This information is crucial for understanding their reactivity and interaction with biological molecules, potentially guiding the design of new drugs or materials (Gowda, Foro, & Fuess, 2007).

Catalysis and Synthesis

The use of bipyridine-based compounds as catalysts for chemical synthesis is another area of application. For example, bi-SO3H ionic liquids based on 2,2'-bipyridine have been used as efficient catalysts for the synthesis of xanthene derivatives, highlighting the potential of N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide in catalysis and synthesis (Shirini et al., 2014).

Photoreduction and Environmental Applications

Compounds with bipyridine moieties have been studied for their role in the photoreduction of carbon dioxide to methane, demonstrating potential applications in renewable energy and environmental remediation. The use of bipyridinium charge relays in these processes suggests that similar compounds could contribute to the development of new methods for reducing atmospheric CO2 levels (Willner et al., 1987).

properties

IUPAC Name

1-(3-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-17-5-1-3-15(9-17)13-25(23,24)22-11-14-6-8-21-18(10-14)16-4-2-7-20-12-16/h1-10,12,22H,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPCDCVUNNVEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide

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